![molecular formula C18H35BrN2OS B12530156 1-[12-(Acetylsulfanyl)dodecyl]-3-methyl-2,3-dihydro-1H-imidazol-1-ium bromide CAS No. 658084-30-1](/img/structure/B12530156.png)
1-[12-(Acetylsulfanyl)dodecyl]-3-methyl-2,3-dihydro-1H-imidazol-1-ium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[12-(Acetylsulfanyl)dodecyl]-3-methyl-2,3-dihydro-1H-imidazol-1-ium bromide is a compound that belongs to the class of imidazolium-based ionic liquids. These compounds are known for their unique properties, including high thermal stability, low volatility, and excellent solubility in various solvents. The presence of the acetylsulfanyl group in the structure adds to its versatility, making it useful in a wide range of applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[12-(Acetylsulfanyl)dodecyl]-3-methyl-2,3-dihydro-1H-imidazol-1-ium bromide typically involves the following steps:
Preparation of 1-Bromododecane: This can be achieved by treating dodecanol with hydrobromic acid and sulfuric acid.
Formation of 1-[12-(Acetylsulfanyl)dodecyl]-3-methylimidazole: The bromododecane is then reacted with 3-methylimidazole in the presence of a base to form the desired imidazolium compound.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
1-[12-(Acetylsulfanyl)dodecyl]-3-methyl-2,3-dihydro-1H-imidazol-1-ium bromide can undergo various chemical reactions, including:
Oxidation: The acetylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazolium ring can be reduced under specific conditions to form dihydroimidazolium derivatives.
Substitution: The bromide ion can be substituted with other anions such as chloride, iodide, or nitrate.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Anion exchange reactions can be carried out using silver salts or ion exchange resins.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroimidazolium derivatives.
Substitution: Various imidazolium salts with different anions.
Aplicaciones Científicas De Investigación
1-[12-(Acetylsulfanyl)dodecyl]-3-methyl-2,3-dihydro-1H-imidazol-1-ium bromide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-[12-(Acetylsulfanyl)dodecyl]-3-methyl-2,3-dihydro-1H-imidazol-1-ium bromide involves its interaction with biological membranes and proteins. The cationic nature of the imidazolium ring allows it to interact with negatively charged cell membranes, leading to membrane disruption and cell lysis . Additionally, the acetylsulfanyl group can form covalent bonds with thiol groups in proteins, affecting their function and stability.
Comparación Con Compuestos Similares
Similar Compounds
1-Dodecyl-3-methylimidazolium bromide: Similar structure but lacks the acetylsulfanyl group.
1-Dodecyl-3-methylimidazolium chloride: Similar structure with chloride as the counterion.
1-Dodecyl-3-methylimidazolium iodide: Similar structure with iodide as the counterion.
Uniqueness
1-[12-(Acetylsulfanyl)dodecyl]-3-methyl-2,3-dihydro-1H-imidazol-1-ium bromide is unique due to the presence of the acetylsulfanyl group, which imparts additional reactivity and functionality. This makes it more versatile in applications requiring specific interactions with biological molecules or enhanced catalytic properties.
Propiedades
Número CAS |
658084-30-1 |
|---|---|
Fórmula molecular |
C18H35BrN2OS |
Peso molecular |
407.5 g/mol |
Nombre IUPAC |
S-[12-(3-methyl-1,2-dihydroimidazol-1-ium-1-yl)dodecyl] ethanethioate;bromide |
InChI |
InChI=1S/C18H34N2OS.BrH/c1-18(21)22-16-12-10-8-6-4-3-5-7-9-11-13-20-15-14-19(2)17-20;/h14-15H,3-13,16-17H2,1-2H3;1H |
Clave InChI |
KHJOWGYXRBPLSB-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)SCCCCCCCCCCCC[NH+]1CN(C=C1)C.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


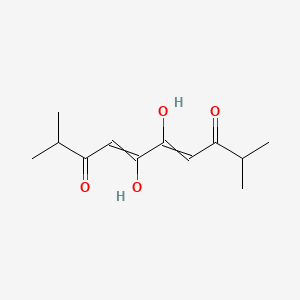

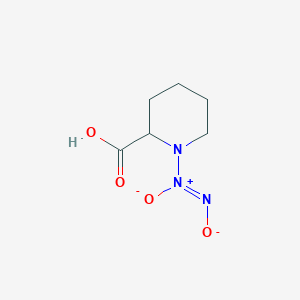
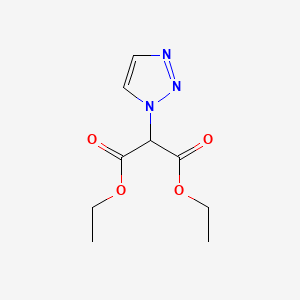
![Piperazine, 1-[1-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]ethyl]-](/img/structure/B12530095.png)
![4-[(2-Ethyl-1,3-thiazol-4-yl)methyl]aniline](/img/structure/B12530096.png)
![5-methyl-7-phenyl-2,3-dihydro-1H-[1,4]diazepino[6,5-c]quinolin-6-one](/img/structure/B12530102.png)
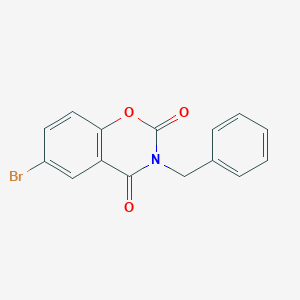
![Carbamic acid, [6-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-pyridinyl]-, methyl ester (9CI)](/img/structure/B12530120.png)
![1,4-Bis[(dihexylphosphoryl)methyl]piperazine](/img/structure/B12530124.png)
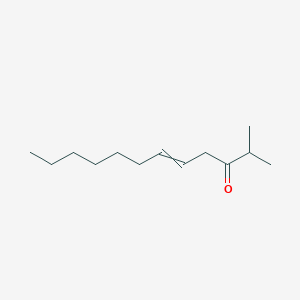
![Methyl [(1R)-1-(3-methylphenyl)-3-oxobutyl]carbamate](/img/structure/B12530136.png)

![[3-Methyl-3-(trifluoromethyl)pent-4-en-1-yl]benzene](/img/structure/B12530163.png)
